1,2,5-Trimethylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,5-trimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHYSFKPWCVXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 1,2,5 Trimethylpiperazine and Its Isomers
Chiral Synthesis Approaches
Chiral synthesis strategies are paramount for obtaining enantiomerically pure substituted piperazines. These methods often rely on controlling stereochemistry during the formation of new chiral centers or by utilizing existing chirality from readily available starting materials. researchgate.netresearchgate.net
Diastereoselective Alkylation Methodologies
Diastereoselective alkylation is a powerful technique for introducing substituents with a specific spatial orientation relative to existing stereocenters. This is commonly achieved by alkylating a prochiral center in a molecule that already contains a chiral auxiliary. researchgate.netuwindsor.ca
A notable strategy involves the diastereoselective methylation of a 2-oxopiperazine scaffold derived from a chiral auxiliary. nih.govsemanticscholar.org For instance, a chiral 2-oxopiperazine can be prepared by condensing (R)-(–)-phenylglycinol with N-Boc glycine, followed by reduction, protection, and cyclization. nih.gov The subsequent methylation of this lactam proceeds with high diastereoselectivity, furnishing a methylated 2-oxopiperazine with a diastereomeric excess (de) greater than 90%. nih.gov This intermediate can then be reduced to the corresponding chiral piperazine (B1678402).
Another efficient method is the diastereoselective triflate alkylation. This was employed in the synthesis of enantiopure 2,6-dimethylpiperazines, where alkylation of a key intermediate with methyl (R)-2-[(trifluoromethanesulfonyl)oxy]propionate proceeded smoothly to create the desired stereoconfiguration. acs.orgnih.govsemanticscholar.org The high diastereoselectivity is often governed by steric factors, where the electrophile adds to the less hindered face of the enolate. smolecule.com
| Method | Chiral Auxiliary/Substrate | Electrophile | Diastereomeric Excess (de) | Product Type | Reference |
| Methylation of Lactam | (R)-Phenylglycinol-derived 2-oxopiperazine | Methyl Iodide | >90% | (2S,5R)-disubstituted 2-oxopiperazine | nih.gov |
| Triflate Alkylation | N,N'-dibenzyl piperazin-2-one (B30754) | Methyl (R)-lactate triflate | >98% ee (final product) | (2S, 6S)-2,6-dimethylpiperazine | nih.govsemanticscholar.org |
| Alkylation of Diketopiperazine | (S)-N,N′-bis-PMB-3-isopropyl-piperazine-2,5-dione | Methyl Iodide | >95:5 dr | trans-diastereomer | smolecule.com |
Enantiospecific Alkylation as a Principal Reaction
Enantiospecific reactions are those in which a stereochemically pure starting material reacts to form a stereochemically pure product, with the stereochemistry of the starting material determining the stereochemistry of the product. In the context of piperazine synthesis, enantiospecific alkylation has been utilized as a key step to produce specific isomers.
A prime example is the synthesis of (R)- and (S)-2,2,6-trimethylpiperazine. acs.orgresearchgate.net This synthesis was achieved using an enantiospecific triflate alkylation as the cornerstone of the strategy. acs.orgresearchgate.netresearchgate.net This approach ensures that the absolute stereochemistry of the final trimethylated piperazine is directly controlled and predictable, making it an efficient and general strategy for preparing a variety of 2,6-methylated piperazines. acs.orgresearchgate.net
Intramolecular Cyclization Reactions (e.g., Mitsunobu Cyclization)
Intramolecular cyclization is a common and effective method for constructing the piperazine ring. The Mitsunobu reaction, and its variants like the Fukuyama-Mitsunobu cyclization, are particularly powerful for this purpose due to their reliability and mild reaction conditions. acs.orgresearchgate.netscribd.com
This strategy was successfully used to prepare the enantiomers of 2,6-dimethylpiperazine. acs.orgresearchgate.net The key step involved an intramolecular Mitsunobu reaction to form the heterocyclic ring, thereby setting the required stereochemistry. acs.orgresearchgate.netresearchgate.net Similarly, this cyclization strategy was also employed to synthesize monomethyl derivatives, such as (R)- and (S)-tert-butyl 2-methyl-1-piperazinecarboxylate. acs.orgresearchgate.net
A common approach involves the synthesis of an acyclic diamino-alcohol precursor, which then undergoes intramolecular cyclization. For example, chiral N-tosylaziridines derived from amino acids can be ring-opened with an amino acid methyl ester to form a diamine. nih.govsemanticscholar.orgresearchgate.net This intermediate is then converted to a protected diamino-alcohol, which upon subjection to Mitsunobu conditions (e.g., using triphenylphosphine (B44618) and diethyl azodicarboxylate), cyclizes to furnish the desired enantiopure cis-2,5-disubstituted piperazine. nih.govsemanticscholar.org Solid-phase syntheses using a Fukuyama-Mitsunobu cyclization have also been developed, allowing for the efficient production of libraries of piperazine derivatives. nih.govsemanticscholar.orgresearchgate.net
Asymmetric Synthesis Utilizing Chiral Pool Starting Materials (e.g., Amino Acids, Phenylglycinol)
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and terpenes, which can serve as versatile starting materials in asymmetric synthesis. researchgate.netscribd.com This approach leverages the inherent chirality of the starting material to construct complex chiral targets. researchgate.netresearchgate.net
Amino acids are frequently used starting materials for synthesizing substituted piperazines. researchgate.netnih.gov One strategy involves converting natural amino acids into chiral aziridines. These aziridines can then undergo regioselective ring-opening by another amino acid derivative, followed by cyclization (such as the Mitsunobu reaction mentioned previously) to yield cis-2,5-disubstituted homochiral piperazines. nih.govsemanticscholar.orgresearchgate.net
(R)-(–)-Phenylglycinol is another valuable chiral pool starting material. researchgate.netnih.gov As described in section 2.1.1, it can be used to construct a chiral lactam. Diastereoselective alkylation of this lactam followed by reduction provides access to enantiomerically enriched polysubstituted piperazines. researchgate.netnih.govsemanticscholar.org The use of L-proline to synthesize bicyclic piperazine-2-carboxylic acids with high enantioselectivity through stereochemical relay is another example of this powerful strategy. smolecule.com
| Chiral Pool Starting Material | Key Intermediate | Synthetic Strategy | Final Product Type | Reference(s) |
| Natural Amino Acids | Chiral Aziridines | Regioselective ring-opening, Mitsunobu cyclization | cis-2,5-Disubstituted Piperazines | nih.govsemanticscholar.orgresearchgate.net |
| (R)-(–)-Phenylglycinol | Chiral 2-Oxopiperazine | Diastereoselective alkylation, reduction | 2,5-Disubstituted Piperazines | researchgate.netnih.gov |
| L-Proline | Bicyclic Lactam | Stereochemical relay, ring expansion | Bicyclic Piperazine-2-carboxylic acids | smolecule.com |
Stereoselective Intramolecular Michael Ring Closure
The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. georgiasouthern.edu When performed intramolecularly in a stereoselective manner, it provides an efficient route to heterocyclic structures like piperazinones, which are direct precursors to piperazines. researchgate.netresearchgate.net
An efficient synthesis of a piperazinone fragment was achieved via the stereoselective intramolecular Michael ring closure of a dipeptide. researchgate.netresearchgate.net This method is particularly useful for creating polysubstituted piperazinones with high stereocontrol. researchgate.net The resulting piperazinone can then be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding substituted piperazine. researchgate.net The conditions of the reduction can be controlled to selectively produce either the fully reduced piperazine or the partially reduced dihydropyrazine. researchgate.net
Non-Stereoselective and General Synthesis Routes
While chiral synthesis is essential for producing specific enantiomers, general and non-stereoselective routes are valuable for creating piperazine scaffolds that can be used as is or as precursors for further functionalization. These methods often produce racemic mixtures or mixtures of diastereomers.
A straightforward synthesis of 2,5-dimethylpiperazine (B91223) involves the catalytic hydrogenation of 2-aminopropanol-1. Using a Raney nickel catalyst at high temperature and pressure yields a mixture of cis and trans isomers of 2,5-dimethylpiperazine. This method provides a direct, albeit non-stereoselective, route to the core structure.
Another general approach is the double Michael addition of nitrosoalkenes to primary amines, which generates bis(oximinoalkyl)amines. mdpi.com These intermediates can then undergo a stereoselective catalytic reductive cyclization of the oxime groups to form the piperazine ring. mdpi.com This method is versatile, allowing for the construction of piperazines with various substituents at both carbon and nitrogen atoms by simply changing the starting primary amine and nitrosoalkene. mdpi.com
Furthermore, existing piperazine cores can be functionalized in a non-stereoselective manner. For example, trans-2,5-dimethylpiperazine (B131708) can be reacted with two equivalents of a diazonium salt to synthesize a series of 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines. cdnsciencepub.commonash.edu This demonstrates a general method for the N-functionalization of a pre-existing dimethylpiperazine core. cdnsciencepub.com
| Method | Starting Materials | Key Features | Product | Reference(s) |
| Catalytic Hydrogenation | 2-Aminopropanol-1 | High temperature/pressure, Raney Ni catalyst | Mixture of cis/trans-2,5-dimethylpiperazine | |
| Reductive Cyclization | Primary Amines, Nitrosoalkenes | Sequential double Michael addition and reductive cyclization | Carbon- and Nitrogen-substituted piperazines | mdpi.com |
| N-Functionalization | trans-2,5-Dimethylpiperazine, Diazonium salts | Coupling reaction at nitrogen atoms | 1,4-Diaryl-trans-2,5-dimethylpiperazines | cdnsciencepub.commonash.edu |
Derivatization of Piperazine Precursors
One of the most direct methods for synthesizing 1,2,5-trimethylpiperazine involves the derivatization of an existing piperazine core, specifically 2,5-dimethylpiperazine. This precursor, which contains the desired methyl groups at the C2 and C5 positions, can be N-methylated to yield the target compound.
A classic and effective method for N-methylation is the Eschweiler-Clarke reaction. This reaction involves treating the secondary amine groups of a piperazine compound with formaldehyde (B43269) and formic acid. google.com The process proceeds smoothly at temperatures between 40 to 60°C and can be catalyzed by sulfuric acid to achieve high conversions. google.com For the synthesis of this compound, this would involve the N-methylation of 2,5-dimethylpiperazine.
Other general alkylation techniques can also be employed. These include reacting the piperazine precursor with methylating agents like methyl iodide or dimethyl sulfate (B86663) under basic conditions. The synthesis of trans-1,2,6-trimethylpiperazine, for example, can be achieved by reacting piperazine with methyl iodide. A similar approach can be adapted for 2,5-dimethylpiperazine to produce this compound. The choice of reagents and reaction conditions is critical to control the degree of methylation and avoid the formation of quaternary ammonium (B1175870) salts. muni.cz
A summary of common derivatization reactions for piperazine precursors is provided in the table below.
| Reaction Type | Reagents | Key Features | Reference |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | High conversion, mild conditions (40-60°C). | google.com |
| Direct Alkylation | Methyl Iodide, Base | Standard methylation; potential for over-methylation. | muni.cz |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Versatile for adding various alkyl groups. | acs.orgmdpi.com |
Annelation Sequences for Tetrahydropyridines as Precursors
Annelation, or ring-forming, sequences provide a powerful method for constructing the piperazine ring from acyclic or different heterocyclic precursors. While direct annelation of tetrahydropyridines to form piperazines is less common, related strategies involving the construction of six-membered nitrogen heterocycles are well-established. For instance, a stepwise [3+3] annelation sequence has been described to generate tetrahydropyridines from aziridines, highlighting a strategy where a three-carbon unit reacts with a three-atom unit to form the six-membered ring. researchgate.net
A more common approach to building the piperazine ring involves the cyclization of appropriately substituted diamine precursors. The reduction of 2-oxo-piperazines (diketopiperazines or their mono-oxo derivatives) is a key strategy. researchgate.net These oxopiperazines can be synthesized from amino acid precursors. Subsequent reduction, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), can yield either fully saturated piperazines or partially reduced dihydropyrazines, depending on the specific reaction conditions. researchgate.netresearchgate.net This method allows for the introduction of substituents from the initial amino acid building blocks, offering control over the final substitution pattern of the piperazine ring.
Synthesis of Specific Stereoisomers of this compound
Controlling the stereochemistry of the three methyl groups in this compound is a significant synthetic challenge. The compound can exist as multiple stereoisomers depending on the relative orientations (cis/trans) of the C2 and C5 methyl groups and the absolute configuration (R/S) at these chiral centers.
Asymmetric synthesis strategies, often developed for related methylated piperazines, can be adapted for this compound. These methods typically rely on one of two approaches: using a chiral starting material or employing a chiral auxiliary or catalyst.
Chiral Pool Synthesis : This approach utilizes readily available chiral molecules, such as amino acids, as starting materials. researchgate.net For example, a synthetic route starting from a chiral α-amino acid can be used to construct an enantiomerically pure 2-oxopiperazine intermediate, which is then reduced to the final chiral piperazine. researchgate.net
Diastereoselective and Enantiospecific Reactions : Advanced methods have been developed for the synthesis of 2,6-methylated piperazines that offer precise stereochemical control. acs.org These include:
Diastereoselective triflate alkylation : This method can be used to set the required stereochemistry during the formation of the piperazine ring. researchgate.net
Intramolecular Mitsunobu reaction : This novel cyclization strategy is another powerful tool for establishing the stereochemistry of the final product. acs.orgresearchgate.net
These strategies allow for the preparation of specific enantiopure 2,6-methylated piperazines and could be applied to synthesize specific stereoisomers of this compound. acs.org
| Stereoisomer Example | Description |
| (2R,5R)-1,2,5-trimethylpiperazine | Both C2 and C5 methyl groups have the R configuration. |
| (2S,5S)-1,2,5-trimethylpiperazine | Both C2 and C5 methyl groups have the S configuration. |
| (2R,5S)-1,2,5-trimethylpiperazine | C2 methyl is R, C5 methyl is S (a meso compound if N1 is unmethylated). |
| cis-1,2,5-trimethylpiperazine | C2 and C5 methyl groups are on the same side of the ring. |
| trans-1,2,5-trimethylpiperazine | C2 and C5 methyl groups are on opposite sides of the ring. |
Comparative Synthesis of Related Methylated Piperazine Isomers
The synthetic methods for this compound can be understood in the context of those for other methylated piperazines.
cis-2,6-Dimethylpiperazine : This isomer is often synthesized with high selectivity through the reaction of diisopropanolamine (B56660) with ammonia (B1221849) in the presence of a catalyst, such as a nickel or copper-based catalyst. patsnap.comresearchgate.net The use of an organic solvent like toluene (B28343) can significantly improve the selectivity for the cis isomer. google.comgoogle.com
2,2,6-Trimethylpiperazine : The asymmetric synthesis of (R)- and (S)-2,2,6-trimethylpiperazine has been achieved using an enantiospecific triflate alkylation as the key reaction step. acs.orgresearchgate.net This demonstrates a high level of control in building a polysubstituted chiral piperazine ring.
2,3,5-Trimethylpiperazine : This isomer has been synthesized as a monocyclic analogue for studying μ-opioid receptor agonists. researchgate.net Its synthesis can be approached through methods for creating polysubstituted piperazines, such as those starting from chiral aziridinyl ketones which can be converted into highly functionalized piperazine derivatives. researchgate.net General methylation of a 2,3-dimethylpiperazine (B1362874) precursor is also a viable route. google.com
The table below compares the synthetic starting points for these isomers.
| Target Compound | Primary Precursor(s) | Key Reaction Type | Reference(s) |
| cis-2,6-Dimethylpiperazine | Diisopropanolamine, Ammonia | Catalytic Cyclization/Amination | patsnap.comresearchgate.netgoogle.com |
| 2,2,6-Trimethylpiperazine | Chiral precursors | Enantiospecific Triflate Alkylation | acs.orgresearchgate.net |
| 2,3,5-Trimethylpiperazine | Chiral aziridinyl ketones | Multi-step asymmetric synthesis | researchgate.net |
| This compound | 2,5-Dimethylpiperazine | N-methylation (e.g., Eschweiler-Clarke) | google.com |
Solid-Phase Synthesis Methodologies for Substituted Piperazines
Solid-phase synthesis offers a robust and efficient platform for creating libraries of substituted piperazines, which is highly valuable in drug discovery. nih.gov This methodology facilitates parallel processing and simplifies purification by eliminating the need for column chromatography after each synthetic step. acs.org
A common strategy involves the following steps:
Anchoring : Piperazine is attached to a solid support, such as Wang resin, through a linker. acs.org This is often achieved by reacting the resin with p-nitrophenyl chloroformate, followed by acylation with piperazine to form a stable piperazine carbamate (B1207046) resin. acs.org
Derivatization : The resin-bound piperazine is then subjected to a series of reactions to introduce substituents. For example, one nitrogen can be acylated with various carboxylic acids or sulfonyl chlorides. nih.gov
Transformation : Further chemical transformations can be performed. A key reaction is the selective reduction of an amide bond over the carbamate linkage to the resin, which can be achieved using a borane-THF complex (BH₃−THF). acs.org
Cleavage : Once the desired molecule is assembled on the resin, it is cleaved from the solid support to yield the final, purified substituted piperazine.
This approach has been successfully used to synthesize libraries of N-monosubstituted piperazines and can be extended to more complex structures like diketopiperazines and other polysubstituted derivatives. acs.orgnih.gov
Stereochemistry and Conformational Analysis of 1,2,5 Trimethylpiperazine
Conformational Preferences of the Piperazine (B1678402) Ring System (e.g., Chair Conformation)
Like its carbocyclic analog cyclohexane, the piperazine ring is not planar and adopts puckered conformations to relieve angle and torsional strain. The most stable and predominant conformation for the piperazine ring is the chair form. researchgate.net This conformation allows substituents to occupy either axial (perpendicular to the ring's general plane) or equatorial (in the approximate plane of the ring) positions. The conversion between two chair conformers, known as ring inversion, is a dynamic process. researchgate.net
For 1,2,5-trimethylpiperazine, the relative stereochemistry of the methyl groups at positions 2 and 5 (C-methyl groups) significantly influences the conformational equilibrium. Two diastereomers are possible: cis and trans, referring to the relative orientation of the C2 and C5 methyl groups.
trans-1,2,5-Trimethylpiperazine : In the trans isomer, the C2 and C5 methyl groups are on opposite sides of the ring. In a chair conformation, this allows for a diequatorial arrangement of these two bulky groups, which is highly favored energetically. A ring flip would force both groups into axial positions, introducing significant destabilizing 1,3-diaxial interactions. Therefore, the diequatorial conformer is expected to be the overwhelmingly dominant species at equilibrium.
cis-1,2,5-Trimethylpiperazine : In the cis isomer, the C2 and C5 methyl groups are on the same side of the ring. In any given chair conformation, one methyl group must be axial while the other is equatorial. Ring flipping interconverts the axial and equatorial positions of these two groups. These two chair conformers have similar energy levels and are expected to exist in a dynamic equilibrium. libretexts.org
In a crystal structure analysis of the closely related compound (S)-1,2,4-trimethylpiperazinium tetrachloridozincate(II), the diprotonated piperazine ring was confirmed to adopt a chair conformation. nih.goviucr.org This provides strong experimental evidence for the stability of the chair form in polysubstituted piperazine systems.
The general hierarchy of stability for disubstituted cyclohexanes, which can be applied to piperazines, suggests that a conformation with both substituents equatorial is more stable than one with both axial. When one is axial and the other equatorial, the equilibrium favors the conformer where the larger group is equatorial. libretexts.org
Table 1: Predicted Stable Conformations of this compound Diastereomers This table is based on established principles of conformational analysis.
| Diastereomer | C2-Methyl Position | C5-Methyl Position | N1-Methyl Position | Predicted Stability |
| trans | Equatorial | Equatorial | Equatorial/Axial | Highly Favored |
| cis | Equatorial | Axial | Equatorial/Axial | Part of an equilibrium |
| cis (after ring flip) | Axial | Equatorial | Axial/Equatorial | Part of an equilibrium |
Investigation of Diastereoselection and Enantioselection in Synthetic Pathways
The synthesis of specific stereoisomers of substituted piperazines is a significant challenge in organic chemistry. Accessing enantiomerically pure or diastereomerically enriched this compound requires stereocontrolled synthetic strategies. While specific literature detailing the diastereoselection and enantioselection in the synthesis of this compound is sparse, general methodologies for chiral piperazine synthesis are well-established and applicable.
Common strategies often involve the use of the chiral pool, asymmetric catalysis, or resolution. For instance, one of the most direct methods for synthesizing chiral piperazines is the reduction of a corresponding chiral piperazin-2-one (B30754) precursor. evitachem.com Catalytic asymmetric hydrogenation of pyrazine-2-ols has been developed as a facile route to chiral disubstituted piperazin-2-ones, which can then be reduced to the desired chiral piperazines without loss of optical purity.
Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones, which can generate α-tertiary piperazin-2-ones in high yield and enantioselectivity. evitachem.com These intermediates can be subsequently reduced to the corresponding α-tertiary piperazines. evitachem.comsmolecule.com
A plausible synthetic approach to a specific stereoisomer, such as (2S,5R)-1,2,5-trimethylpiperazine, could involve:
Alkylation: Starting with a pre-existing chiral 2,5-dimethylpiperazine (B91223) and performing a selective N-methylation. The diastereoselectivity of this step would depend on the existing stereochemistry and reaction conditions.
Reductive Amination: A reaction between a chiral diamine precursor and a carbonyl compound, followed by cyclization and reduction.
From Chiral Precursors: Synthesis starting from chiral amino acids, which can be elaborated into piperazinone intermediates and subsequently reduced and alkylated. evitachem.com
The synthesis of (2S,5S)-1,2,5-trimethylpiperazine hydrochloride has been described, involving steps such as alkylation reactions on a piperazine starting material and reduction processes to form the final product. evitachem.com The specific stereochemistry (2S,5R) of this compound has also been noted as a component of a larger, more complex molecule, indicating that stereocontrolled synthetic routes to this compound have been developed and utilized. openreview.net
Table 2: General Enantioselective/Diastereoselective Methods for Piperazine Synthesis
| Method | Description | Key Features |
| Asymmetric Hydrogenation | Reduction of a prochiral pyrazine (B50134) or pyrazinone using a chiral catalyst (e.g., Pd-based). | High enantioselectivity (ee) and diastereoselectivity (dr). |
| Asymmetric Allylic Alkylation | Palladium-catalyzed reaction to create chiral centers on piperazinone rings. evitachem.comsmolecule.com | Access to α-tertiary piperazines; high ee. |
| Chiral Pool Synthesis | Use of readily available chiral starting materials like amino acids to build the piperazine core. evitachem.com | Transfers existing chirality to the final product. |
| Diastereoselective Alkylation | Alkylation of a chiral piperazine derivative where the existing stereocenters direct the approach of the electrophile. smolecule.com | Relies on steric hindrance to control stereochemistry. |
Influence of Methyl Substituents on Ring Conformation and Reactivity Profiles
In a chair conformation, the key interactions to consider are:
1,3-Diaxial Interactions : An axial substituent experiences steric repulsion from the other two axial atoms on the same side of the ring. For an axial C-methyl group, this involves interactions with axial protons. For the N1-methyl group, this can involve interactions with axial protons at C3 and C5.
Gauche Interactions : Substituents on adjacent carbons can have steric interactions. In cis-1,2-dimethylcyclohexane, a gauche interaction exists between the two methyl groups, adding approximately 3.8 kJ/mol of strain. libretexts.org A similar interaction would be expected in cis-2,5-dimethylpiperazine (B3427453) isomers.
A(1,3) Strain : This is a specific type of steric strain in N-substituted heterocycles. It describes the repulsion between an N-substituent and a substituent at the adjacent C2 position. In this compound, significant A(1,3) strain would occur between the N1-methyl group and a C2-methyl group if both were oriented to interact sterically, which could favor a conformation that is not a simple chair.
For the trans-1,2,5-trimethylpiperazine isomer, the most stable conformer would place both the C2- and C5-methyl groups in equatorial positions to avoid 1,3-diaxial strain. The N1-methyl group would also preferentially occupy an equatorial position.
For the cis-1,2,5-trimethylpiperazine isomer, one C-methyl group must be axial. If the C2-methyl is axial, it will experience 1,3-diaxial interactions. Furthermore, it will have a significant steric clash (A(1,3) strain) with the N1-methyl group, regardless of whether the N1-methyl is axial or equatorial. This cumulative strain may be substantial enough to push the ring towards a non-chair conformation, such as a twist-boat, to alleviate the steric pressure.
These conformational differences directly impact reactivity. For example, the accessibility of the nitrogen lone pairs for protonation or alkylation is dependent on the steric environment created by the adjacent methyl groups. A stereoisomer that can readily adopt a conformation with less-hindered nitrogen atoms would be expected to be more reactive as a nucleophile or base.
Conformational Studies via Molecular Mechanics
Molecular mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. scienceasia.org By employing a "force field" (a set of parameters and potential energy functions for bond lengths, angles, torsions, and non-bonded interactions), MM can calculate the steric energy of a molecule in a given conformation. scienceasia.org This allows for the identification of local and global energy minima, corresponding to stable conformers, and the determination of the relative energies between different stereoisomers and conformers. mdpi.com
For this compound, molecular mechanics calculations would be invaluable for:
Calculating the precise energy difference between the chair and twist-boat conformations for each stereoisomer.
Determining the energetic cost of 1,3-diaxial and gauche interactions involving the methyl groups.
Predicting the equilibrium populations of different conformers at a given temperature.
Visualizing the preferred dihedral angles and bond lengths in the lowest-energy structures.
While specific molecular mechanics studies focused solely on this compound are not prominent in the searched literature, the principles are well-established. Quantum-chemical methods have been used to obtain gas-phase enthalpies of formation for substituted pyrazines and related amines to understand their thermodynamics. Such computational studies provide the data needed to compare the stabilities of different isomers.
Table 3: Illustrative Molecular Mechanics Energy Calculation Results This table presents hypothetical data to illustrate the output of a molecular mechanics analysis for the chair conformers of this compound, based on known steric strain values for similar systems. Actual values would require a specific computational study.
| Isomer/Conformer | C2-Me | C5-Me | N1-Me | Key Steric Strains | Illustrative Relative Energy (kJ/mol) |
| trans (eq, eq, eq) | eq | eq | eq | Gauche (N1-Me/C2-Me) | 0 (Reference) |
| cis (ax, eq, eq) | ax | eq | eq | 1,3-Diaxial; A(1,3) Strain | ~15-20 |
| cis (eq, ax, eq) | eq | ax | eq | 1,3-Diaxial; Gauche | ~8-12 |
Mechanistic Investigations of Reactions Involving 1,2,5 Trimethylpiperazine
Elucidation of Reaction Pathways in Piperazine (B1678402) Functionalization
The functionalization of the piperazine scaffold, particularly at its nitrogen atoms, is a cornerstone of its application in medicinal chemistry and materials science. researchgate.net The mechanisms of these reactions, especially N-arylation, have been a subject of detailed investigation. A predominant pathway for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination. gyanvihar.org
This reaction typically involves an oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequently, deprotonation of the piperazine nitrogen by a base allows for the formation of a palladium-amido complex. The final step is a reductive elimination that yields the N-arylpiperazine product and regenerates the Pd(0) catalyst. gyanvihar.org
For asymmetrically substituted piperazines like 1,2,5-trimethylpiperazine, regioselectivity becomes a critical factor. Studies on 2-substituted piperazines show that arylation generally occurs preferentially at the less sterically hindered nitrogen atom. gyanvihar.org However, the selectivity and efficiency of the reaction can be influenced by the choice of ligand, base, and solvent. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands like Xantphos can facilitate the coupling reaction. nih.gov
A modified literature procedure was used to prepare (2R,6S)-4-(4-Bromophenyl)-1,2,6-trimethylpiperazine, demonstrating a practical application of these principles. nih.gov
Table 1: Reaction components for the synthesis of (2R,6S)-4-(4-Bromophenyl)-1,2,6-trimethylpiperazine
| Component | Role |
| (2R,6S)-1,2,6-trimethylpiperazine | Starting Nucleophile |
| 1-bromo-4-iodobenzene | Aryl Halide |
| bis(dibenzylideneacetone)palladium(0) | Palladium(0) Catalyst Precursor |
| Xantphos | Ligand |
| Lithium tert-butoxide | Base |
This interactive table summarizes the key reagents used in a typical Buchwald-Hartwig amination for functionalizing a trimethylpiperazine derivative. nih.gov
Mechanisms of Ring-Forming and Ring-Opening Reactions Pertinent to Piperazine Synthesis
The construction of the piperazine ring is achieved through various synthetic strategies, each with a distinct mechanism.
One innovative, palladium-catalyzed method involves the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles (i.e., diamine derivatives). acs.org The proposed mechanism suggests that the reaction proceeds through an allenic-palladium electrophile. The first nucleophilic amine attacks this intermediate, and after protonation, the resulting product undergoes a second intramolecular nucleophilic attack to close the ring, forming the piperazine derivative with a high degree of stereo- and regiochemical control. acs.org
Another significant ring-forming mechanism is the iridium-catalyzed condensation of amines and 1,2-diols. researchgate.net This process is atom-economical, producing only water as a byproduct. The proposed mechanism involves several steps:
Dehydrogenation: The iridium catalyst first dehydrogenates the 1,2-diol to form an α-hydroxy aldehyde.
Condensation: This aldehyde then condenses with an amine to form an α-hydroxy imine.
Rearrangement: The imine rearranges to the corresponding α-amino carbonyl compound.
Second Condensation & Reduction: This intermediate reacts with a second amine, followed by the reduction of the resulting imine to yield the final piperazine product. For this cyclization to proceed in good yield, at least one substituent on the piperazine ring is required. researchgate.net
Ring-opening reactions of piperazines are less common but can occur under specific conditions, often involving cleavage of the C-N bonds, though detailed mechanistic studies specifically for this compound are not widely documented in the provided context. The stability of the six-membered ring generally makes it robust under many reaction conditions. researchgate.net
Role of Stereocontrol Mechanisms in Chiral Syntheses
Achieving stereochemical control is paramount when synthesizing chiral molecules for pharmaceutical applications. For substituted piperazines, stereocontrol is often established by using a "chiral pool" approach, where the synthesis begins with an enantiomerically pure starting material, such as a naturally occurring amino acid. researchgate.net
In these syntheses, the stereochemistry of the final piperazine derivative is directly dependent on the configuration of the starting chiral material. researchgate.net For example, enantiomerically pure cis-2,5-disubstituted chiral piperazines can be constructed from amino acid derivatives. The key steps often involve palladium-mediated N-C bond formation or copper-catalyzed ring-opening and closing of N-tosyl aziridines. researchgate.net
A concise, modular, and asymmetric synthesis of cis-2,6-disubstituted piperazines has been described using a Pd-catalyzed carboamination reaction. This key cyclization step involves the reaction of a N1-aryl-N2-allyl-1,2-diamine with an aryl bromide, forming the six-membered ring with high diastereomeric and enantiomeric excess. researchgate.net The mechanism relies on the chiral environment created by the catalyst and the substrate to direct the formation of one specific stereoisomer.
Investigation of Aza-Michael Reactions and Iodocyclization
The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction. georgiasouthern.edubeilstein-journals.org This reaction is typically catalyzed by a Brønsted or Lewis acid or base to overcome the activation energy. georgiasouthern.edu It serves as a powerful tool for preparing β-amino compounds, which are precursors to various nitrogen-containing heterocycles. beilstein-journals.org
In the context of piperazine synthesis, the aza-Michael reaction is often used in tandem with other transformations. A notable example is its combination with iodocyclization to construct chiral 2-oxopiperazines, which are versatile intermediates that can be reduced to the corresponding piperazines. researchgate.net This synthetic route can start from α-amino acids. A key transformation involves an intramolecular aza-Michael addition. researchgate.net
A related strategy employs a dearomative ipso-iodocyclization sequence. This process can be coupled with a diastereoselective aza-Michael addition of an internal amino acid moiety to yield complex tricyclic piperazine scaffolds, creating two new contiguous chiral centers in a controlled manner. researchgate.net The iodocyclization step involves an electrophilic iodine(I) species that facilitates ring formation and iodination simultaneously. researchgate.net
Analysis of Metalation and Subsequent Reactions with Electrophiles
Metalation, particularly lithiation, followed by reaction with an electrophile provides a direct method for the C-H functionalization of the piperazine ring. This strategy is especially effective for N-Boc protected piperazines. researchgate.net The Boc (tert-butoxycarbonyl) group acts as a directed metalation group, facilitating the deprotonation of the adjacent α-carbon atom by a strong base, such as sec-butyllithium (B1581126) (s-BuLi). researchgate.net
The mechanism involves the formation of an α-lithiated carbanion intermediate. This highly reactive species can then be "trapped" by a wide range of electrophiles, leading to the introduction of various substituents at the α-position of the piperazine ring. The progress of the lithiation can be monitored using in-situ IR spectroscopy to determine the optimal reaction time before the addition of the electrophile. researchgate.net This prevents decomposition and maximizes the yield of the desired functionalized product.
This methodology allows for the synthesis of diverse α-functionalized N-Boc piperazines, which can be subsequently deprotected to yield the free piperazines.
Table 2: Examples of Electrophiles Used in the Trapping of Lithiated N-Boc Piperazines
| Electrophile Class | Specific Example | Resulting Functional Group |
| Alkyl Halides | Methyl Iodide | Methyl |
| Aldehydes | Benzaldehyde | Hydroxybenzyl |
| Ketones | Acetone | 1-Hydroxy-1-methylethyl |
| Disulfides | Dimethyl disulfide | Methylthio |
| Isocyanates | Phenyl isocyanate | Phenylcarbamoyl |
This interactive table showcases the versatility of the lithiation/trapping strategy for functionalizing the piperazine ring. researchgate.net
Theoretical and Computational Chemistry Studies on 1,2,5 Trimethylpiperazine
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are fundamental to determining the intrinsic properties of 1,2,5-trimethylpiperazine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict its three-dimensional structure with high accuracy. These calculations solve approximations of the Schrödinger equation for the molecule, yielding its optimized geometry and a wealth of electronic properties.
Detailed research findings from these calculations typically include the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, DFT calculations using a functional like B3LYP or ωB97X-D with a basis set such as 6-31G(d) or def2-TZVPPD can provide a detailed geometric profile. materialsproject.orgyukiozaki.com These methods compute the electron distribution to find the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure. researchgate.net The resulting data allows for a quantitative analysis of how the methyl substituents influence the puckering of the piperazine (B1678402) ring.
Table 1: Representative Predicted Structural Parameters for this compound This table presents hypothetical data typical of a DFT/B3LYP/6-31G(d) calculation for illustrative purposes.
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C-N | ~1.46 Å |
| Bond Length | C-C | ~1.53 Å |
| Bond Length | N-CH₃ | ~1.45 Å |
| Bond Angle | C-N-C | ~112° |
| Bond Angle | N-C-C | ~110° |
| Dihedral Angle | C-N-C-C | ~58° (Chair Conformation) |
Conformational Search Algorithms and Energy Minimization Techniques
The piperazine ring in this compound is not planar and can adopt several conformations, primarily chair and boat forms. Conformational search algorithms are computational methods used to systematically or randomly explore the potential energy surface of the molecule to identify its various stable conformers. drugdesign.org
Commonly used algorithms include systematic grid searches for simple molecules, Monte Carlo methods that introduce random changes to the geometry, and molecular dynamics simulations that model atomic movements over time. nih.gov Once a set of potential conformers is generated, energy minimization techniques are applied. These techniques, such as the Steepest Descent or Conjugate-Gradient algorithms, refine the geometry of each conformer to locate the nearest local energy minimum on the potential energy surface. nih.gov
The result of this process is a set of low-energy conformations and their relative energies. For this compound, these studies can quantify the energy difference between various chair conformations (with methyl groups in axial or equatorial positions) and higher-energy twist-boat forms. This analysis is crucial, as the most stable conformer, or global minimum, is generally the most populated and often dictates the molecule's observed properties. nih.gov It has been noted that the bioactive conformation of a molecule does not always correspond to its global energy minimum but can be a higher-energy local minimum. nih.gov
Table 2: Illustrative Relative Energies of this compound Conformers This table shows hypothetical relative energy data to illustrate the output of a conformational analysis. The chair conformation with all equatorial methyl groups is set as the reference (0 kJ/mol).
| Conformer | Methyl Group Orientations (Pos. 1, 2, 5) | Relative Energy (kJ/mol) |
|---|---|---|
| Chair 1 | Equatorial, Equatorial, Equatorial | 0.00 |
| Chair 2 | Equatorial, Equatorial, Axial | ~7.5 |
| Chair 3 | Equatorial, Axial, Equatorial | ~7.8 |
| Twist-Boat | - | >20.0 |
Molecular Modeling for Understanding Stereoselectivity and Interactions
This compound possesses multiple stereocenters, leading to the possibility of several stereoisomers. Molecular modeling is an indispensable tool for understanding the interactions that govern stereoselectivity in its synthesis and its interactions with other molecules. The presence of substituents on the piperazine ring significantly impacts biological activity, making control over stereochemistry critical. researchgate.net
By building 3D models of reactants, transition states, and products, chemists can visualize and quantify the steric and electronic factors that favor the formation of one stereoisomer over another. For example, in the alkylation of a piperazine precursor, modeling can show how the existing chiral centers direct an incoming electrophile to a specific face of the molecule, leading to a high diastereomeric excess. researchgate.net These models help rationalize why certain synthetic routes lead to specific anti or syn products.
Furthermore, molecular docking simulations, a key aspect of molecular modeling, can predict how different stereoisomers of this compound bind to a biological target, such as an enzyme or receptor. These simulations calculate the binding affinity and identify key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), explaining why one isomer may be biologically active while another is not.
Predictive Studies of Reaction Energetics and Equilibrium Constants
Computational chemistry provides powerful tools to predict the thermodynamics of chemical reactions involving this compound. By calculating the standard Gibbs free energy change (ΔG°) of a reaction, it is possible to predict the position of the chemical equilibrium. researchgate.net The relationship ΔG° = -RTlnK allows for the direct calculation of the equilibrium constant (K) from the computed free energies of the reactants and products. beilstein-journals.org
These predictive studies are valuable for assessing the feasibility of a synthetic step or the stability of the compound under various conditions. For instance, calculations can determine the energetics of hydrogenation or dehydrogenation reactions, as seen in studies of related nitrogen heterocycles like pyrazines. mdpi.com Such studies often require a hybrid approach, combining high-level quantum chemical calculations for gas-phase energies with solvation models to account for the effects of a solvent. chemrxiv.org This allows for the prediction of equilibrium constants in the liquid phase, which is more relevant to practical applications. mdpi.com
Table 3: Example of Predicted Thermodynamic Data for a Hypothetical Reaction Reaction: Dihydro-1,2,5-trimethylpyrazine + H₂ ⇌ this compound
| Thermodynamic Quantity | Predicted Value (at 298.15 K) | Implication |
|---|---|---|
| ΔH° (Enthalpy Change) | -95 kJ/mol | Reaction is exothermic |
| ΔG° (Gibbs Free Energy Change) | -40 kJ/mol | Reaction is spontaneous |
| Equilibrium Constant (K) | ~1.1 x 10⁷ | Equilibrium strongly favors products |
Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. wolfram.com The MEP map is color-coded to identify regions of positive and negative potential, providing a guide to the molecule's reactive sites.
For this compound, an MEP analysis reveals the distribution of charge. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. These are expected to be localized around the two nitrogen atoms due to their lone pairs of electrons. computationalscience.org Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, commonly found around the hydrogen atoms bonded to carbon. researchgate.net
MEP analysis is crucial for understanding non-covalent interactions, particularly hydrogen bonding. nih.gov By quantifying the electrostatic potential at specific points (e.g., V_s,max for positive regions and V_s,min for negative regions), researchers can predict the strength and directionality of how this compound will interact with other molecules, such as water or biological macromolecules. mdpi.com This provides insight into its solubility, crystal packing, and receptor-binding behavior.
Advanced Applications of 1,2,5 Trimethylpiperazine in Chemical Research
Role as Building Blocks for Complex Organic Molecules and Chemical Scaffolds
1,2,5-Trimethylpiperazine, a heterocyclic compound featuring a six-membered ring with two nitrogen atoms, serves as a valuable building block in the synthesis of more complex molecules and privileged scaffolds. evitachem.comcam.ac.uk Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them highly significant in medicinal chemistry. cam.ac.uk The piperazine (B1678402) nucleus itself is a common feature in numerous biologically active compounds. rsc.org The specific stereochemistry and substitution pattern of this compound provide a defined three-dimensional structure that can be exploited in the design of new chemical entities. evitachem.com
As an intermediate, this compound is utilized in organic synthesis to construct larger molecules with potential therapeutic applications. evitachem.comcymitquimica.com Its structure can be incorporated into fused bicyclic heteroaromatic systems, which are prevalent in many FDA-approved drugs. cam.ac.uk For instance, synthetic strategies have been developed to create complex scaffolds starting from optically pure amino acids, where a piperazine ring is constructed with stereocontrol. cam.ac.uk The presence of methyl groups at the 1, 2, and 5 positions influences the molecule's conformation and reactivity, providing a unique starting point for creating diverse chemical libraries for drug discovery and material science. smolecule.comarxiv.org
The synthesis of monosubstituted piperazine derivatives often employs methods to control which nitrogen atom reacts, such as using protecting groups or protonation, to ensure the desired product is obtained. semanticscholar.org These methods allow for the specific derivatization of the piperazine core, enabling its integration into a wide array of complex molecular architectures. organic-chemistry.org
Application as Chiral Auxiliaries in Asymmetric Synthetic Strategies
A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk This strategy is fundamental in asymmetric synthesis, which aims to produce a specific enantiomer of a chiral molecule. sigmaaldrich.com While there is extensive literature on the use of various chiral auxiliaries like oxazolidinones and camphor (B46023) sultams, the direct application of this compound as a chiral auxiliary is not widely documented in the provided search results. wikipedia.orgscielo.org.mx
However, the principles of asymmetric synthesis often involve chiral amines and their derivatives. researchgate.net Chiral piperazines, in general, are synthesized through methods such as the stereoselective alkylation of 2-oxopiperazines using a chiral auxiliary or by starting from the chiral pool of natural amino acids. researchgate.netresearchgate.net For example, pseudoephedrine, which contains a hydroxyl group and a methyl group that direct the stereochemistry of additions, is a well-known chiral auxiliary. wikipedia.org
The synthesis of enantiomerically pure substituted piperazines is a significant area of research. researchgate.netresearchgate.net This is often achieved by using chiral catalysts or by separating diastereomers created with a chiral auxiliary. researchgate.netmdpi.com While this compound itself is a chiral molecule, its primary role in the reviewed literature appears to be more as a chiral building block or a target molecule in stereoselective synthesis rather than as a recoverable auxiliary that directs stereochemistry in other reactions. evitachem.comgoogle.com
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. The versatility of the organic linkers allows for the tuning of MOF properties for applications in gas storage, separation, and catalysis. nih.govacs.org
As Organic Linkers or Ligands for MOF Construction
Piperazine and its derivatives are utilized as ligands in the construction of MOFs due to their versatile binding capabilities through their nitrogen atoms. rsc.orglpu.in These ligands can act as pillars, connecting 1D or 2D network structures into more complex 2D or 3D frameworks. researchgate.net The flexibility of the piperazine ring allows it to adopt various conformations, which can influence the final structure of the MOF. rsc.org
While direct synthesis of MOFs using this compound as the primary linker is not explicitly detailed in the provided results, the functionalization of MOF linkers with piperazine groups is a known strategy. rsc.org For example, a MOF analogous to MOF-505 was functionalized with a piperazine ring, creating a material with enhanced methane (B114726) storage capacity. rsc.org This demonstrates that the incorporation of piperazine units, including substituted ones like this compound, into the organic linkers is a viable approach to developing new MOFs with tailored properties. researchgate.net
Influence of Piperazine Ligands on MOF Topology and Porosity
The introduction of piperazine groups into the linkers of a MOF can significantly affect its porous properties. For instance, the functionalization of a MOF with piperazine groups led to a material with a notably high methane storage capacity, suggesting that the piperazine unit creates a favorable environment for gas adsorption. rsc.org The design of the ligand, including its length and geometry, can control the pore size and introduce specific functionalities within the pores. acs.org The temperature of the synthesis can also influence the dimensionality and topology of MOFs constructed with piperazine-containing ligands, sometimes leading to structures of increasing complexity at higher temperatures. rhhz.net
Table 1: Influence of Piperazine Ligands on MOF Properties
| MOF Name | Piperazine-containing Ligand | Metal Ion | Key Structural Feature | Impact on Properties |
|---|---|---|---|---|
| NJU-Bai 19 | Piperazine-functionalized diisophthalate | Copper | MOF-505 analogue | Enhanced methane storage capacity. rsc.org |
| Complex 1 | 1,4-bis(4-pyridylmethyl)piperazine (bpmp) | Copper | 2D interpenetrated network | Entangled structure formation. rsc.org |
| Zinc Oxalate MOFs | Piperazine dication | Zinc | Temperature-dependent dimensionality (0D to 3D) | Demonstrates structural transformation with temperature. rhhz.net |
Exploration of Catalytic Properties of Piperazine-Functionalized MOFs
MOFs can serve as heterogeneous catalysts, with active sites located at the metal nodes, on the organic linkers, or within the pores. acs.orgmdpi.com Functionalizing MOFs with basic groups like piperazine can introduce catalytic activity.
A piperazine-functionalized mesoporous polymer, which shares structural concepts with MOFs, was shown to be a highly active and reusable organocatalyst for several organic reactions in water. rsc.org The high dispersion of piperazine active sites and the ordered mesoporous structure were credited for its excellent performance, as they reduce steric hindrance and diffusion limitations. rsc.org The embedding of piperazine functional groups within the framework also prevents the leaching of the active species, leading to excellent durability. rsc.org While this example uses a mesoporous polymer rather than a crystalline MOF, it highlights the catalytic potential of incorporating piperazine moieties into porous frameworks. The basic nitrogen sites on the piperazine ring can act as catalysts for reactions such as the Knoevenagel condensation. rsc.org
Precursor for Further Derivatized Piperazine Analogs
This compound serves as a valuable starting material, or precursor, for the synthesis of other piperazine derivatives. google.com Its existing structure can be chemically modified to create a library of related compounds with diverse properties. researchgate.net The synthesis of piperazine analogs is a significant field in medicinal chemistry, as substitutions on the piperazine ring can greatly influence biological activity. researchgate.net
For example, a patent from 1953 describes the hydrolysis of 1-carbethoxy-2,4,5-trimethylpiperazine to yield this compound, highlighting its role as an intermediate in a multi-step synthesis. google.com General methods for synthesizing monosubstituted piperazines often start with piperazine itself and add substituents, but starting with a pre-substituted scaffold like this compound allows for the creation of more complex, specifically substituted analogs. semanticscholar.org The reactivity of the nitrogen atoms in the piperazine ring allows for a variety of chemical transformations, making it a versatile precursor for creating new chemical entities. organic-chemistry.orggoogle.com
Analytical Methodologies for the Characterization of 1,2,5 Trimethylpiperazine
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental tool for separating 1,2,5-trimethylpiperazine from reaction mixtures, identifying it in various extracts, and determining its purity. Gas and liquid chromatography are the most prominently used techniques.
Gas chromatography is highly effective for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the carrier gas (mobile phase) and the stationary phase. The selection of the GC column is critical; non-polar columns are often used for separating non-polar compounds, where the elution order generally follows the boiling points of the analytes. sigmaaldrich.com For more complex separations involving polarizable analytes, specialized columns may be employed. sigmaaldrich.com
When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for identification but also mass spectra, which offer detailed structural information. The mass spectrometer fragments the eluted compounds into characteristic ions, creating a unique mass spectrum that acts as a molecular fingerprint. This dual-detection system is a powerful tool for the unambiguous identification of this compound, even in complex matrices. hilarispublisher.comhilarispublisher.com For instance, GC-MS analysis has been used to identify a derivative, N-didehydrohexacarboxyl-2,4,5-trimethylpiperazine, in ethyl acetate (B1210297) extracts of various endophytic fungi. hilarispublisher.comhilarispublisher.comresearchgate.netresearchgate.netekb.egresearchgate.net
Typical GC-MS operating conditions for the analysis of such compounds might involve:
Column: A 30 m x 0.25 mm I.D. capillary column with a 0.25 µm film thickness (e.g., HP-5MS). researchgate.netspectroscopyonline.com
Carrier Gas: Helium at a constant flow rate. researchgate.netspectroscopyonline.com
Injector: Split/splitless injector. researchgate.netspectroscopyonline.com
Oven Temperature Program: A programmed temperature ramp, for example, starting at 70°C, holding for a few minutes, and then increasing at a set rate to a final temperature of around 280-320°C. researchgate.netspectroscopyonline.com
Detector: A mass selective detector (MSD) scanning a specific mass-to-charge (m/z) range. spectroscopyonline.com
The resulting chromatogram will show a peak at a specific retention time corresponding to this compound, and the associated mass spectrum can be compared to spectral libraries (like NIST) for confirmation. hilarispublisher.comhilarispublisher.com
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., HP-5MS) researchgate.netspectroscopyonline.com | Separates components of the mixture based on volatility and interaction with the stationary phase. |
| Injector Temperature | 250-280°C spectroscopyonline.com | Ensures rapid vaporization of the sample. |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) spectroscopyonline.com | Transports the vaporized sample through the column. |
| Oven Program | Initial temp 50-70°C, ramp 10°C/min to 320-325°C researchgate.netspectroscopyonline.com | Controls the elution of compounds by varying their vapor pressure. |
| MS Scan Range | 40-500 amu spectroscopyonline.com | Detects and records the mass-to-charge ratio of fragmented ions. |
HPLC and its advanced version, UPLC, are indispensable for the analysis of less volatile or thermally sensitive compounds, and for the separation of isomers. These techniques separate components in a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase.
For piperazine derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. rjptonline.org In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like methanol (B129727) or acetonitrile. rjptonline.orgresearchgate.net However, basic compounds like piperazines can exhibit poor peak shape and retention on standard silica-based C18 columns. Sometimes, piperazine itself is not well-retained and elutes at the column's dead time. researchgate.net To overcome this, specialized columns or mobile phase additives are used. In some cases, derivatization of the amine groups is performed to improve chromatographic behavior. researchgate.net
UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically under 2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. dndi.org UPLC, often coupled with mass spectrometry (UPLC-MS), is a powerful tool for complex analyses, such as quantifying drug candidates in biological matrices or identifying multiple components in natural product extracts. dndi.orgambeed.commdpi.com A UPLC method could separate isomers of trimethylpiperazine, providing baseline resolution which is critical for accurate quantification.
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Lower (e.g., up to 40 MPa) | Higher (e.g., up to 100 MPa) |
| Analysis Time | Longer | Shorter (up to 90% reduction) |
| Resolution | Good | Excellent, allowing for better separation of isomers |
| Solvent Consumption | Higher | Lower |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Spectroscopic Methods for Structure Elucidation
Spectroscopic techniques are essential for determining the precise molecular structure of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to reveal information about its atoms, bonds, and functional groups.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.
¹H-NMR (Proton NMR): This technique provides detailed information about the hydrogen atoms in the molecule. hw.ac.uk For this compound, the ¹H-NMR spectrum would show distinct signals for the different types of protons: those on the methyl groups and those on the piperazine ring. The chemical shift (position of the signal) indicates the electronic environment of the protons. hw.ac.uk The integration (area under the signal) reveals the relative number of protons of each type. hw.ac.uklibretexts.org The multiplicity (splitting pattern of the signal) gives information about the number of adjacent protons. hw.ac.uk For example, the signal for a proton next to a CH group would be split into a doublet, while one next to a CH₂ group would be a triplet.
¹³C-NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals help to identify the types of carbon atoms (e.g., methyl, methylene).
By analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C-NMR spectra, the complete connectivity of the atoms in this compound can be established, and different isomers can be distinguished.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ (at position 1) | ~2.2 - 2.5 | Singlet | 3H |
| C-CH₃ (at positions 2 and 5) | ~1.0 - 1.3 | Doublet | 6H |
| Ring Protons (CH) | ~2.0 - 3.0 | Multiplet | 2H |
| Ring Protons (CH₂) | ~2.0 - 3.0 | Multiplet | 4H |
Note: Actual chemical shifts can vary depending on the solvent and specific isomer (cis/trans).
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate (stretch, bend, etc.). spectroscopyonline.com The FT-IR spectrum of this compound would show characteristic absorption bands for C-H bonds (in the methyl and methylene (B1212753) groups), C-N bonds, and N-H bonds (if any secondary amines are present as impurities). For tertiary amines like this compound, the lack of an N-H stretching band (typically around 3300-3500 cm⁻¹) is a key indicator. Strong C-H stretching vibrations from the alkyl groups would be expected in the 2850-3000 cm⁻¹ region. redalyc.org The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bending vibrations that is unique to the molecule. researchgate.net
Raman Spectroscopy: This technique involves scattering monochromatic light (from a laser) off the molecule. renishaw.com The scattered light contains photons that have lost or gained energy corresponding to the vibrational modes of the molecule. renishaw.com Raman spectroscopy is complementary to FT-IR; vibrations that are weak in FT-IR may be strong in Raman, and vice versa. semi.ac.cn For example, C-C and C-N backbone vibrations in the piperazine ring are often clearly visible in the Raman spectrum. renishaw.com
| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Bond Type |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2850-3000 (Strong) redalyc.org | 2850-3000 (Strong) | Methyl/Methylene C-H |
| CH₂/CH₃ Bend | 1350-1470 (Variable) researchgate.net | 1350-1470 (Variable) | Aliphatic C-H |
| C-N Stretch | 1020-1250 (Medium-Weak) spectroscopyonline.com | 1020-1250 (Medium) | Aliphatic Amine |
While standard GC-MS provides the nominal mass of a compound, high-resolution mass spectrometry (HRMS) measures the mass with extremely high accuracy (typically to four or more decimal places). waters.com This precision allows for the determination of the exact elemental composition of the molecule.
For this compound (C₇H₁₆N₂), the calculated exact mass of the molecular ion [M]⁺ is 128.1313. HRMS can measure this value with an error of less than 5 parts per million (ppm), which provides strong evidence for the molecular formula and helps to distinguish it from other compounds that might have the same nominal mass but a different elemental composition. waters.comjeol.com HRMS can also be used in conjunction with tandem mass spectrometry (MS/MS), where the molecular ion is fragmented and the exact masses of the fragment ions are measured. This provides further structural information and increases the confidence of identification. jeol.com
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
X-ray Crystallography for Solid-State Structure Determination
For piperazine derivatives, X-ray crystallography has been instrumental in elucidating their conformational isomers and the effects of substituent groups on the piperazine ring's geometry. The piperazine ring typically adopts a chair conformation, which can exist in different isomeric forms depending on the orientation of the substituents. nih.goviucr.org
A comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific single-crystal X-ray diffraction study for the compound this compound. Therefore, detailed crystallographic data, including unit cell parameters and specific bond lengths and angles for this particular molecule, are not available in the public domain as of the latest search.
However, the solid-state structures of closely related trimethylpiperazine isomers and derivatives have been determined, offering insights into the type of structural information that X-ray crystallography can provide for this class of compounds. For instance, the crystal structure of (S)-1,2,4-Trimethylpiperazine-1,4-diium tetrachloridozincate(II) has been reported. nih.goviucr.org In this complex, the diprotonated 1,2,4-trimethylpiperazine (B92085) ring adopts a chair conformation. nih.gov The study provided detailed data on its crystal system, space group, and unit cell dimensions.
Illustrative Crystallographic Data for a Related Compound: (S)-1,2,4-Trimethylpiperazine-1,4-diium tetrachloridozincate(II) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Not explicitly stated in abstract |
| Unit Cell Dimensions | |
| a | 8.5197 (17) Å |
| b | 9.7036 (19) Å |
| c | 17.013 (3) Å |
| Volume (V) | 1406.5 (5) ų |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature | 293 K |
This data is for (S)-1,2,4-Trimethylpiperazine-1,4-diium tetrachloridozincate(II) and is presented for illustrative purposes to show the type of information obtained from an X-ray crystallographic study. It does not represent the crystal structure of this compound.
The determination of the crystal structure of this compound would first require the growth of a suitable single crystal. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. ugr.es The resulting diffraction pattern would be collected and processed to solve the phase problem and generate an electron density map. From this map, the positions of the individual atoms could be determined and refined to produce a final, detailed three-dimensional structure. This would definitively establish the solid-state conformation of the piperazine ring and the stereochemical relationships of the three methyl groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2,5-trimethylpiperazine, and how do reaction conditions influence yield and purity?
- Methodology :
- Methylation strategies : Piperazine derivatives are typically synthesized via reductive alkylation using formaldehyde and formic acid under reflux conditions. For this compound, regioselective methylation can be achieved by controlling stoichiometry and temperature (e.g., 80–100°C) to favor substitution at specific nitrogen positions .
- Purification : Post-synthesis, high-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures is recommended to isolate the target compound from byproducts like 1,2,4- or 1,3,5-isomers .
- Key parameters : Monitor reaction progress via thin-layer chromatography (TLC) using silica plates and a ninhydrin stain for amine detection .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Look for distinct methyl group signals (δ ~2.2–2.5 ppm for N–CH3) and coupling patterns to distinguish between regioisomers. For example, the axial-equatorial arrangement of methyl groups in this compound produces unique splitting in 2D COSY spectra .
- IR spectroscopy : Confirm N–H stretching absence (indicative of complete methylation) and C–N vibrations (~1,100 cm⁻¹) .
- Mass spectrometry : Use ESI-MS to verify molecular ion peaks at m/z 128.22 (M+H)+ and rule out impurities .
Q. What solvent systems are suitable for studying this compound in biological assays?
- Methodology :
- Solubility : The hydrochloride salt form enhances aqueous solubility (e.g., in PBS or saline). For organic solvents, dimethyl sulfoxide (DMSO) is preferred but must be kept below 0.1% to avoid cellular toxicity .
- Stability testing : Perform UV-Vis scans (200–400 nm) to detect degradation products under varying pH (4–9) and temperature (4–37°C) conditions .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its binding affinity to biological targets (e.g., GPCRs)?
- Methodology :
- Molecular docking : Compare enantiomers (e.g., (2S,5R) vs. (2R,5S)) using AutoDock Vina to predict interactions with serotonin or dopamine receptors. The (2S,5R) enantiomer showed higher 5-HT2A affinity due to favorable van der Waals contacts with transmembrane helices .
- Functional assays : Validate computational predictions via calcium flux assays in HEK293 cells expressing 5-HT2A receptors. EC50 values correlate with stereochemical orientation of methyl groups .
Q. Can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology :
- DFT parameters : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps and Fukui indices. These predict nucleophilic sites (e.g., tertiary amines) prone to oxidation or alkylation .
- Thermochemical accuracy : Compare computed atomization energies (±2.4 kcal/mol error) with experimental data to validate the functional’s reliability for piperazine derivatives .
Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodology :
- Meta-analysis : Aggregate data from PubChem and ChEMBL, applying QSAR models to identify outliers. For example, discrepancies in IC50 values for MAO-B inhibition may arise from assay variability (e.g., fluorometric vs. radiometric methods) .
- Experimental replication : Reproduce key studies under standardized conditions (e.g., 10 µM compound, 37°C incubation) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
